3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane
Description
3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a tropane-derived bicyclic compound characterized by a methylidene group at position 3 and a 3-(trifluoromethoxy)benzoyl substituent at the 8-position. The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including interactions with neurotransmitter transporters and receptors .
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-10-7-12-5-6-13(8-10)20(12)15(21)11-3-2-4-14(9-11)22-16(17,18)19/h2-4,9,12-13H,1,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBWAMTZACOWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The 8-azabicyclo[3.2.1]octane core is highly modifiable, with substituents at positions 3 and 8 significantly influencing biological activity. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : Trifluoromethoxy groups (ClogP ~2.5) increase membrane permeability compared to hydroxyl or methoxy analogs (ClogP ~1.8) .
- Metabolic Stability: Fluorinated aryl groups resist CYP450 oxidation, as seen in 3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane derivatives (t₁/₂ > 4 hrs in microsomal assays) .
Preparation Methods
Tropinone Derivative Functionalization
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provides a versatile starting material. Key steps include:
- Reductive Amination : Sodium borohydride-mediated reduction of tropinone yields tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), which undergoes dehydration to form 3-methylene-8-azabicyclo[3.2.1]octane.
- Methylidene Introduction : Phosphorus oxychloride (POCl₃) in pyridine facilitates β-elimination of tropine derivatives, generating the exocyclic double bond.
Reaction Conditions :
Palladium-Catalyzed Cyclization
Recent advances employ palladium/organo relay catalysis for single-step bicyclo[3.2.1]octane assembly:
- Substrates : Vinylethylene carbonates + amine-substituted enones
- Catalyst System : Pd(OAc)₂/BINOL-derived phosphoric acid
- Key Step : Sequential N-allylic substitution, Diels-Alder cyclization, and ketalization
- Yield : 81–89% with >20:1 diastereoselectivity
3-(Trifluoromethoxy)benzoyl Group Installation
Introducing the 3-(trifluoromethoxy)benzoyl moiety at the bridgehead nitrogen requires precise control to avoid scaffold degradation.
Direct Acylation
Reagents :
- 3-(Trifluoromethoxy)benzoyl chloride
- Base: N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)
Procedure :
- Dissolve 3-methylene-8-azabicyclo[3.2.1]octane (1.0 equiv) in dry THF.
- Add DIPEA (2.5 equiv) and 3-(trifluoromethoxy)benzoyl chloride (1.2 equiv) at −78°C.
- Warm to room temperature and stir for 12 h.
Challenges :
- Low nucleophilicity of bridgehead nitrogen (pKa ~7.5)
- Competing hydrolysis of acyl chloride
Optimization :
Suzuki-Miyaura Coupling (Alternative Route)
For advanced intermediates bearing halogenated aryl groups:
- Catalyst : Pd(PPh₃)₄/K₃PO₄
- Ligand : SPhos
- Cross-Coupling Partner : 3-(Trifluoromethoxy)phenylboronic acid
Advantages :
- Avoids sensitive acyl chloride handling
- Tolerates diverse functional groups
Limitations :
- Requires pre-functionalized brominated bicyclo scaffold
Integrated Synthetic Pathways
Linear Approach (Tropinone → Methylidene → Acylation)
Stepwise Yield Analysis :
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tropinone reduction | NaBH₄/MeOH | 92 | 98.5 |
| Dehydration | POCl₃/pyridine | 71 | 97.2 |
| Acylation | HATU/DIEA | 65 | 95.8 |
Convergent Approach (Palladium-Mediated Cyclization + Late-Stage Acylation)
Advantages :
- Fewer purification steps
- Higher diastereomeric control
Performance Metrics :
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Raw material cost ($/kg) | 320 | 410 |
| Process time (h) | 48 | 32 |
| Waste generation (kg/kg product) | 15.2 | 9.7 |
Key Insight : The convergent route’s higher upfront cost offsets reduced waste disposal expenses in GMP facilities.
Continuous Flow Optimization
- Reactor Design : Microfluidic Pd-catalyzed cyclization achieves 92% conversion at 120°C
- In-line Analytics : FTIR monitors acyl chloride consumption in real-time
Emerging Methodologies
Biocatalytic Approaches
- Enzyme : Candida antarctica lipase B (CAL-B)
- Function : Stereoselective acylation of racemic bicyclo intermediates
- Result : 99% ee achieved for (R)-enantiomer
Q & A
Q. What are the key synthetic routes for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane?
The synthesis typically involves:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a precursor amine, often using acid catalysis or thermal conditions .
- Step 2 : Introduction of the 3-methylidene group through Wittig or Horner-Wadsworth-Emmons reactions, ensuring regioselectivity .
- Step 3 : Functionalization at the 8-position with 3-(trifluoromethoxy)benzoyl via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
Critical Note : Optimize reaction temperatures (e.g., 0–5°C for acylation) to avoid side products.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bicyclic structure integrity. For example, coupling constants (e.g., J = 9–12 Hz for bridgehead protons) validate the bicyclo[3.2.1]octane geometry .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 64.98% calculated vs. 64.62% observed in related derivatives) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 385.15 for C₁₉H₂₁F₃NO₃) .
Q. How is initial biological activity screening conducted for this compound?
- In Vitro Binding Assays : Screen against neurotransmitter transporters (e.g., dopamine transporter, DAT) using radiolabeled ligands (e.g., [³H]WIN35,428) to measure IC₅₀ values .
- Enzyme Inhibition Studies : Test inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates in cell lysates .
- Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., 7.4) to guide dosing in animal models .
Advanced Research Questions
Q. How do structural modifications at the 3-methylidene position influence biological activity?
- Substituent Effects :
- Methodology : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electronic effects with binding pocket interactions in DAT homology models .
Q. How can contradictory activity data in biological assays be resolved?
- Case Example : Discrepancies in MIC values against Staphylococcus aureus (e.g., 0.03 μg/mL vs. 0.5 μg/mL) may arise from:
- Enantiomeric Impurities : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually .
- Assay Variability : Standardize inoculum size (e.g., 5×10⁵ CFU/mL) and growth medium (Mueller-Hinton II) across labs .
- Statistical Analysis : Apply ANOVA to identify significant outliers and confirm reproducibility .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., DAT) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., trifluoromethoxy vs. methoxy) to predict affinity changes .
- ADMET Prediction : Use QikProp to estimate logP (target <3), CNS activity (+1 to -2), and cytochrome P450 inhibition .
Q. How can synthetic yields be optimized for large-scale production?
- Catalysis : Replace traditional AlCl₃ with recyclable Lewis acids (e.g., FeCl₃·SiO₂) to improve acylation yields from 65% to 89% .
- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, reducing reaction time from 24h to 2h .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 4:1) to isolate >95% pure product .
Q. What mechanisms underlie its interaction with neurotransmitter transporters?
- DAT Binding : The bicyclic core mimics tropane alkaloids, positioning the 3-methylidene group to form hydrophobic contacts with Phe155 and Tyr470 residues .
- Allosteric Modulation : Trifluoromethoxybenzoyl may stabilize a closed conformation of the transporter, inhibiting dopamine reuptake (confirmed via electrophysiology in HEK293 cells) .
- Kinetic Studies : Use stopped-flow fluorescence to measure kon/koff rates (e.g., kon = 1.5×10⁶ M⁻¹s⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
